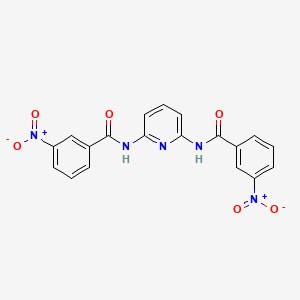
(3E)-1-(3-bromophenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-(3-ブロモフェニル)-3-(4-クロロベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、ピロリジン類に属する合成有機化合物です。これらの化合物は、その多様な生物活性で知られており、医薬品化学において、医薬品開発によく使用されています。
2. 製法
合成経路および反応条件
(3E)-1-(3-ブロモフェニル)-3-(4-クロロベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンの合成には、通常、複数段階の有機反応が関与します。一般的な方法の1つは、塩基の存在下、3-ブロモフェニルケトンと4-クロロベンズアルデヒドとの縮合反応であり、続いて環化反応が行われてピロリドン環が形成されます。反応条件には、多くの場合、以下が含まれます。
- 溶媒: エタノールまたはメタノール
- 塩基: 水酸化ナトリウムまたは炭酸カリウム
- 温度: 室温から還流
工業的製法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フローリアクターや自動システムを使用すると、製造プロセスの効率と収率を向上させることができます。再結晶やクロマトグラフィーなどの精製方法が用いられ、最終製品を高純度で得ます。
3. 化学反応解析
反応の種類
(3E)-1-(3-ブロモフェニル)-3-(4-クロロベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、以下の反応を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化させることができ、対応する酸化生成物を生成します。
還元: 水素ガスとパラジウム触媒を用いた還元反応により、この化合物は還元形に変換されます。
置換: 求核置換反応は、メタノールナトリウムやチオールカリウムなどの試薬を用いて、臭素または塩素部位で起こる可能性があります。
一般的な試薬および条件
酸化: 酸性媒体中の過マンガン酸カリウム
還元: 活性炭上のパラジウムを用いた水素ガス
置換: メタノール中のメタノールナトリウム
生成される主な生成物
酸化: 対応するカルボン酸またはケトン
還元: 還元されたピロリドン誘導体
置換: 置換されたピロリドン誘導体
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 4-chlorobenzylideneacetone in the presence of a base, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrrolidones, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
科学的研究の応用
化学
化学において、(3E)-1-(3-ブロモフェニル)-3-(4-クロロベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応や経路の探求が可能になります。
生物学
この化合物は、抗菌、抗真菌、または抗がん特性などの生物活性を示す可能性があります。研究者は、新しい治療薬を開発するために、生物学的標的との相互作用を研究しています。
医学
医薬品化学において、この化合物は、医薬品開発のためのリード化合物として役立ちます。その構造的特徴は、薬理学的特性を向上させ、潜在的な副作用を軽減するように最適化されています。
産業
産業セクターでは、(3E)-1-(3-ブロモフェニル)-3-(4-クロロベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、特定の特性を持つ特殊化学品、ポリマー、材料の製造に使用できます。
作用機序
(3E)-1-(3-ブロモフェニル)-3-(4-クロロベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンの作用機序には、酵素や受容体などの分子標的との相互作用が関与します。この化合物は、特定の経路を阻害または活性化し、観察された生物学的効果をもたらす可能性があります。結合親和性と分子相互作用に関する詳細な研究は、その作用機序を解明するのに役立ちます。
類似化合物との比較
類似化合物
- **(3E)-1-(3-ブロモフェニル)-3-(4-フルオロ
特性
分子式 |
C23H15BrClNO |
|---|---|
分子量 |
436.7 g/mol |
IUPAC名 |
(3E)-1-(3-bromophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H15BrClNO/c24-19-7-4-8-21(15-19)26-22(17-5-2-1-3-6-17)14-18(23(26)27)13-16-9-11-20(25)12-10-16/h1-15H/b18-13+ |
InChIキー |
RYFRCNFIVQDSJM-QGOAFFKASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC(=CC=C4)Br |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11696452.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696457.png)
![17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696473.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11696475.png)

![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696494.png)
![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696497.png)
![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696498.png)

![ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696518.png)
